molecular formula C26H25FN4O2S B251010 3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide

3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide

Cat. No.: B251010
M. Wt: 476.6 g/mol
InChI Key: QIEGNOFSISJRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazone derivatives and has been shown to exhibit potent anti-cancer and anti-inflammatory activities.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide A is not yet fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Furthermore, this compound A has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound A has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound A has been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide A is its potent anti-cancer and anti-inflammatory activities. This makes it a promising candidate for the development of novel therapeutics for the treatment of cancer and inflammatory diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in in vivo studies.

Future Directions

Several future directions can be explored for the development of 3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide A. One of the areas of research could be the optimization of the synthesis method to improve the yield and solubility of this compound. Furthermore, the in vivo efficacy and safety of this compound need to be evaluated in preclinical studies. In addition, the mechanism of action of this compound A needs to be elucidated further to understand its anti-cancer and anti-inflammatory activities. Finally, the potential use of this compound in combination with other anti-cancer and anti-inflammatory agents needs to be explored.

Synthesis Methods

The synthesis of 3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide A has been reported in the literature. The method involves the reaction of 3-fluorobenzoyl chloride with 4-(4-aminophenyl)piperazine in the presence of triethylamine to yield 3-fluoro-N-(4-(4-aminophenyl)piperazin-1-yl)benzamide. This intermediate is then reacted with 4-(2-methylbenzoyl)thiosemicarbazide in the presence of triethylamine to yield this compound A.

Scientific Research Applications

3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide A has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound A has been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C26H25FN4O2S

Molecular Weight

476.6 g/mol

IUPAC Name

3-fluoro-N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C26H25FN4O2S/c1-18-5-2-3-8-23(18)25(33)31-15-13-30(14-16-31)22-11-9-21(10-12-22)28-26(34)29-24(32)19-6-4-7-20(27)17-19/h2-12,17H,13-16H2,1H3,(H2,28,29,32,34)

InChI Key

QIEGNOFSISJRQQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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